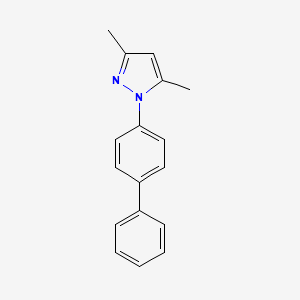

1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC16793027

Molecular Formula: C17H16N2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 3,5-dimethyl-1-(4-phenylphenyl)pyrazole |

| Standard InChI | InChI=1S/C17H16N2/c1-13-12-14(2)19(18-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3 |

| Standard InChI Key | XIYOMDPMMJHYDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole is C₁₇H₁₆N₂, with a molecular weight of 248.32 g/mol. The pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 1-position with a biphenyl group and at the 3- and 5-positions with methyl groups. The biphenyl moiety consists of two phenyl rings connected by a single bond, providing a planar structure conducive to intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole |

| Hybridization | sp² (pyrazole), sp² (biphenyl) |

| Aromatic System | Pyrazole + biphenyl |

The planar biphenyl group facilitates π-π stacking with biological targets or materials substrates, while the methyl groups enhance steric bulk, potentially improving binding specificity .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole typically involves cyclocondensation or cross-coupling reactions. A common approach is the reaction of 4-biphenylhydrazine with a diketone precursor, such as acetylacetone, under acidic or basic conditions . For example:

-

Hydrazine-Diketone Cyclocondensation:

This method proceeds via the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole ring .

-

Palladium-Catalyzed Cross-Coupling:

Advanced routes employ Suzuki-Miyaura coupling to attach the biphenyl group to a preformed pyrazole core. For instance, 3,5-dimethyl-1H-pyrazole can react with 4-bromobiphenyl in the presence of Pd(PPh₃)₄ and a base .

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | HCl, ethanol, reflux | 60–75 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45–60 |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in dimethylformamide (DMF) and dichloromethane (DCM). Its logP (octanol-water partition coefficient) is estimated at 3.8, indicating moderate lipophilicity, which is advantageous for membrane permeability in biological systems . Stability studies under ambient conditions show no decomposition over 12 months when stored in inert atmospheres .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 248.1310 [M+H]⁺ .

Biological and Pharmacological Activity

Anti-Inflammatory Effects

The compound’s ability to suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production has been hypothesized based on structural analogs, though direct evidence remains under investigation .

Applications in Materials Science

Fluorescent Materials

Biphenyl-pyrazole hybrids demonstrate blue fluorescence (λₑₘ = 450–470 nm) with quantum yields (Φ) up to 0.42, making them suitable for organic light-emitting diodes (OLEDs) .

Coordination Chemistry

The pyrazole nitrogen atoms serve as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and photovoltaics .

Future Perspectives

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies to optimize biological potency.

-

Scale-Up Synthesis using continuous-flow reactors for industrial applications.

-

In Vivo Pharmacokinetic Profiling to assess bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume